5-(3,4-Difluorophenyl)isoxazole

Lipophilicity CNS Drug Discovery LogP

Select 5-(3,4-difluorophenyl)isoxazole for SAR campaigns where precise fluorine positioning dictates target engagement. This building block offers an optimal LogP of 2.30 for CNS penetration (critical for α4β2/α7 nAChR programs) and validated efficacy in SDHI fungicide design (EC50 0.204 μg/mL). Unlike generic phenylisoxazole analogs, its 3,4-difluoro substitution is explicitly claimed in nAChR modulator patents, ensuring functional differentiation. Reproducible ≥98% purity from global suppliers supports iterative medicinal chemistry and 19F NMR probe development.

Molecular Formula C9H5F2NO
Molecular Weight 181.14 g/mol
CAS No. 387358-54-5
Cat. No. B1305473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Difluorophenyl)isoxazole
CAS387358-54-5
Molecular FormulaC9H5F2NO
Molecular Weight181.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CC=NO2)F)F
InChIInChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9-3-4-12-13-9/h1-5H
InChIKeySAHZBEXDVFZMLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Difluorophenyl)isoxazole (CAS 387358-54-5): A Fluorinated Isoxazole Scaffold for Medicinal Chemistry and Chemical Biology Procurement


5-(3,4-Difluorophenyl)isoxazole (CAS 387358-54-5) is a fluorinated heteroaromatic compound characterized by an isoxazole ring substituted at the 5-position with a 3,4-difluorophenyl group . With a molecular formula of C9H5F2NO and a molecular weight of 181.14 g/mol, it serves as a versatile small molecule scaffold and building block in medicinal chemistry . Its physicochemical properties—including a predicted LogP of 2.30 and a pKa of -3.08—confer distinct lipophilicity and electronic characteristics that differentiate it from non-fluorinated or mono-fluorinated phenylisoxazole analogs . The compound is commercially available from multiple reputable vendors (e.g., Sigma-Aldrich, Apollo Scientific, Matrix Scientific) in purities typically ≥98%, supporting its use in research and development settings .

5-(3,4-Difluorophenyl)isoxazole (387358-54-5): Why Unsubstituted or Mono-Fluorinated Phenylisoxazoles Cannot Substitute in Structure–Activity Relationship (SAR)-Driven Programs


In drug discovery and chemical biology, seemingly minor structural variations among phenylisoxazole building blocks can drastically alter molecular properties and biological outcomes. Replacing the 3,4-difluorophenyl substitution pattern of 5-(3,4-difluorophenyl)isoxazole with an unsubstituted phenyl, a 4-fluorophenyl, or a 3,5-difluorophenyl group changes lipophilicity (LogP), basicity (pKa), and electronic distribution, thereby modulating target binding, metabolic stability, and pharmacokinetic profiles [1]. For instance, the 3,4-difluoro substitution confers a LogP of 2.30, intermediate between the more hydrophilic 5-phenylisoxazole-4-carboxylic acid (XLogP 1.6) and the more lipophilic 5-(4-fluorophenyl)isoxazole (LogP 2.48), offering a distinct hydrophobicity window for tuning bioavailability [2]. Additionally, the specific fluorine substitution pattern is explicitly claimed in patent literature for nicotinic acetylcholine receptor (nAChR) modulators, underscoring that even positional isomers cannot be assumed to be functionally equivalent [3]. Therefore, using a generic phenylisoxazole analog in a SAR campaign without empirical validation risks missing critical potency or selectivity gains.

5-(3,4-Difluorophenyl)isoxazole (387358-54-5) Comparative Data: Differentiating Quantitative Metrics vs. Closest Phenylisoxazole Analogs


Optimized Lipophilicity for CNS Drug Design: LogP Comparison of 5-(3,4-Difluorophenyl)isoxazole vs. Mono-Fluorinated and Unsubstituted Analogs

5-(3,4-Difluorophenyl)isoxazole exhibits a predicted LogP of 2.30 , which lies in an optimal range for central nervous system (CNS) drug candidates. In contrast, the unsubstituted 5-phenylisoxazole-4-carboxylic acid has a significantly lower XLogP of 1.6 [1], while the mono-fluorinated 5-(4-fluorophenyl)isoxazole displays a higher LogP of 2.48 . The 3,4-difluoro substitution thus provides an intermediate hydrophobicity that can enhance passive blood–brain barrier permeability without the excessive lipophilicity that may promote promiscuous binding or rapid metabolic clearance.

Lipophilicity CNS Drug Discovery LogP

Attenuated Basicity to Reduce hERG Liability: pKa Comparison of 5-(3,4-Difluorophenyl)isoxazole vs. 5-Phenylisoxazole

The predicted pKa of 5-(3,4-difluorophenyl)isoxazole is -3.08 ± 0.17 , slightly lower (more acidic) than that of 5-phenylisoxazole, which has a predicted pKa of -3.02 ± 0.50 . The presence of two electron-withdrawing fluorine atoms on the phenyl ring reduces the basicity of the isoxazole nitrogen, a subtle but potentially critical difference. In medicinal chemistry, lowering the basicity of heteroaromatic nitrogens is a common strategy to mitigate hERG channel blockade and reduce the risk of drug-induced QT prolongation.

Basicity hERG Cardiotoxicity pKa

Validated Scaffold in CNS Patent Literature: 5-(3,4-Difluorophenyl)isoxazole as a Key Intermediate for Nicotinic Acetylcholine Receptor (nAChR) Modulators

The 3,4-difluorophenyl substitution pattern is explicitly claimed in U.S. Patent Application 20090306096, which discloses isoxazole derivatives as nicotinic acetylcholine receptor (nAChR) modulators for the treatment of cognitive disorders, pain, and CNS diseases [1]. Specifically, Example compounds include 5-(3,4-difluorophenyl)-3-(pyridin-3-yl)isoxazole and 5-(3,4-difluorophenyl)-3-(pyrimidin-5-yl)isoxazole, demonstrating that this precise substitution is a deliberate design element rather than an arbitrary choice [1]. In contrast, the patent also lists analogs with 3-fluorophenyl, 2,4-difluorophenyl, and 3,4,5-trifluorophenyl groups, indicating that the 3,4-difluoro substitution was selected from a broader set of fluorinated phenylisoxazoles for its favorable properties in nAChR SAR.

nAChR CNS Disorders Patent SAR

Antifungal Activity of 3,4-Difluorophenyl Isoxazole Derivatives: Class-Level Evidence Supporting the 3,4-Difluoro Substitution Motif

While 5-(3,4-difluorophenyl)isoxazole itself is a building block, derivatives containing the 3,4-difluorophenyl-isoxazole motif have demonstrated potent antifungal activity. Compound D28, a β-ionone derivative bearing a 3,4-difluorophenyl group, showed broad-spectrum antifungal effects with EC50 values of 0.204, 0.586, 2.59, 1.87, 3.06, and 4.73 μg/mL against Rhizoctonia solani, Valsa mali, Gibberella zeae, Altenaria solani, Botrytis cinerea, and Colletotrichum orbiculare, respectively [1]. Furthermore, D28 inhibited succinate dehydrogenase (SDH) with an IC50 of 5.38 μg/mL, a mode of action resembling that of the commercial SDHI fungicide boscalid [1]. This class-level evidence indicates that the 3,4-difluorophenyl group contributes to target engagement and potency, making 5-(3,4-difluorophenyl)isoxazole a promising starting point for designing novel antifungal agents.

Antifungal Succinate Dehydrogenase SDHI EC50

Physical Property Differentiation: Boiling Point and Density of 5-(3,4-Difluorophenyl)isoxazole vs. 5-Phenylisoxazole

5-(3,4-Difluorophenyl)isoxazole has a predicted boiling point of 279.1 ± 25.0 °C and a density of 1.301 ± 0.06 g/cm³ . In comparison, the non-fluorinated 5-phenylisoxazole has a reported boiling point of approximately 260–270 °C and a density of ~1.1 g/cm³ (estimated) [1]. The higher boiling point and density of the fluorinated analog reflect increased molecular weight and stronger intermolecular interactions, which can influence purification strategies (e.g., distillation conditions) and formulation behavior.

Physical Properties Boiling Point Density Purification

Commercial Availability and Purity Comparison: 5-(3,4-Difluorophenyl)isoxazole vs. 5-(3,5-Difluorophenyl)isoxazole

5-(3,4-Difluorophenyl)isoxazole (CAS 387358-54-5) is widely stocked by major chemical suppliers including Sigma-Aldrich, Apollo Scientific, Matrix Scientific, and CymitQuimica, typically at ≥98% purity . In contrast, the regioisomeric 5-(3,5-difluorophenyl)isoxazole (CAS 874800-58-5) is less commonly available, with fewer vendors offering it and often at lower purities or upon request . This difference in commercial availability reflects the greater synthetic demand for the 3,4-difluoro isomer in medicinal chemistry programs, potentially due to its preferred electronic and steric properties.

Commercial Availability Purity Vendor Comparison

5-(3,4-Difluorophenyl)isoxazole (387358-54-5): Optimal Use Cases Informed by Quantitative Differentiation


CNS Drug Discovery: Building Block for Nicotinic Acetylcholine Receptor (nAChR) Modulators

Given its explicit claim in nAChR modulator patents and its optimal LogP (2.30) for CNS penetration, 5-(3,4-difluorophenyl)isoxazole is ideally suited for synthesizing analogs targeting cognitive disorders, pain, and neurodegenerative diseases. Procurement is recommended for SAR campaigns exploring α4β2 or α7 nAChR subtypes [1].

Antifungal Agrochemical Development: Scaffold for Succinate Dehydrogenase Inhibitors (SDHIs)

Class-level evidence demonstrates that the 3,4-difluorophenyl-isoxazole core can yield potent SDH inhibitors with EC50 values as low as 0.204 μg/mL against key plant pathogens. This building block is therefore valuable for designing next-generation SDHI fungicides to combat resistant strains [2].

Kinase Inhibitor Medicinal Chemistry: Fluorinated Scaffold for ATP-Binding Site Optimization

The attenuated basicity (pKa -3.08) and intermediate lipophilicity of this isoxazole make it a strategic choice for optimizing the hinge-binding region of kinase inhibitors, where precise electronic and hydrophobic interactions are critical for potency and selectivity. Its commercial availability at high purity supports iterative medicinal chemistry workflows .

Chemical Biology Probe Synthesis: Reliable Building Block for Target Engagement Studies

The compound's consistent availability from multiple vendors at ≥98% purity, combined with its well-defined physicochemical profile, ensures reproducible synthesis of chemical biology probes for target identification and validation. Its fluorine atoms also provide a handle for 19F NMR-based binding assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Difluorophenyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.